5-(Trifluoromethyl)-1H-pyrrol-2-ol
Description
Properties
Molecular Formula |
C5H4F3NO |
|---|---|
Molecular Weight |
151.09 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrol-2-ol |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(10)9-3/h1-2,9-10H |
InChI Key |
AKPBZXCWIORRFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrol-2-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-(Trifluoromethyl)-1H-pyrrol-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrol-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents on the pyrrole ring are replaced by different functional groups. Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrole derivatives, including 5-(Trifluoromethyl)-1H-pyrrol-2-ol, as anticancer agents. For instance, derivatives of pyrrole have shown potent inhibition of tubulin polymerization, a critical process in cancer cell division. In particular, compounds related to 5-(Trifluoromethyl)-1H-pyrrol-2-ol have been synthesized and evaluated for their ability to inhibit cancer cell growth, demonstrating promising results against various cancer cell lines, including MCF-7 and NCI-ADR-RES .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrol-2-ol | MCF-7 | 15 |
| Related derivative | NCI-ADR-RES | 1.4 |
Gastroesophageal Reflux Disease Treatment
5-(Trifluoromethyl)-1H-pyrrol-2-ol is also a key intermediate in the synthesis of drugs for treating gastroesophageal reflux disease (GERD). For example, TAK-438 (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) is a potassium ion competitive acid blocker developed for treating acid-related diseases. Its synthesis involves derivatives of 5-(Trifluoromethyl)-1H-pyrrol-2-ol, showcasing its importance in pharmaceutical applications .
Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances electrophilicity, allowing for various nucleophilic substitutions and additions. This property is exploited in synthesizing more complex molecules, including biologically active compounds and agrochemicals.
Table 2: Synthetic Applications of 5-(Trifluoromethyl)-1H-pyrrol-2-ol
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic substitution | Anticancer agents | |
| Electrophilic addition | Agrochemical intermediates |
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Studies on related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of several pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against different bacterial strains, indicating strong potential for development into antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrol-2-ol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrole vs. Pyrrolidine Derivatives
- 5-(Trifluoromethyl)-1H-pyrrol-2-ol differs from IM2 (a pyrrolidine metabolite) in ring saturation and substituents. The unsaturated pyrrole core in the former may enhance aromatic stabilization, while the hydroxyl and -CF₃ groups increase polarity and resistance to oxidative degradation compared to IM2’s saturated pyrrolidine and pyridinyl groups .
Trifluoromethyl Positioning in Heterocycles
- The -CF₃ group in triazole derivatives (e.g., compound in ) contributes to antitumor activity by improving binding affinity to targets like c-Met kinase. In contrast, -CF₃ on pyrazole-oxadiazole hybrids (e.g., 5B and 5g) enhances fungicidal and herbicidal efficacy, likely through SDH enzyme inhibition .
Role of Auxiliary Functional Groups
- The hydroxyl group in 5-(Trifluoromethyl)-1H-pyrrol-2-ol may facilitate hydrogen bonding, analogous to the -OH in IM2’s metabolic interactions . However, in oxadiazole derivatives (e.g., 5g), thioether linkages (-S-) improve membrane permeability, critical for herbicidal action .
Biological Activity
5-(Trifluoromethyl)-1H-pyrrol-2-ol is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-(Trifluoromethyl)-1H-pyrrol-2-ol features a pyrrole ring with a trifluoromethyl group at the 5-position. This structural modification enhances its chemical stability and biological activity. The presence of the hydroxyl group at the 2-position allows for hydrogen bonding, which is crucial for interactions with biological targets.
The biological activity of 5-(trifluoromethyl)-1H-pyrrol-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability, while the hydroxyl group facilitates hydrogen bonding with active sites on proteins. This dual functionality allows the compound to modulate enzymatic activity and receptor signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, halogenated pyrroles have shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, compounds with trifluoromethyl substitutions have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrol-2-ol | Staphylococcus aureus | 32 |
| Halogenated pyrrole derivatives | Escherichia coli | 64 |
| Other pyrrole derivatives | MRSA | 32 |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. For example, compounds similar to 5-(trifluoromethyl)-1H-pyrrol-2-ol have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrrole-based compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study: Anticancer Properties
In a recent study, several pyrrole derivatives were synthesized and tested against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The most active compounds demonstrated IC50 values ranging from 0.15 to 1.78 μM against these cell lines, indicating potent anticancer activity .
Therapeutic Applications
The unique properties of 5-(trifluoromethyl)-1H-pyrrol-2-ol suggest potential applications in drug development:
- Antimicrobial Agents : Given its effectiveness against various pathogens, this compound could serve as a lead for developing new antibiotics.
- Cancer Therapeutics : Its selective cytotoxicity makes it a candidate for further investigation in oncology.
- Enzyme Inhibitors : The ability to modulate enzyme activity positions it as a potential scaffold for designing inhibitors targeting specific pathways involved in disease processes.
Q & A
Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1H-pyrrol-2-ol and related derivatives?
- Methodological Answer : The compound is typically synthesized via base-assisted cyclization of precursors such as β-keto nitriles or α,β-unsaturated carbonyl derivatives. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be prepared by reacting β-keto nitriles with aryl aldehydes under basic conditions (e.g., KOH/EtOH), followed by purification via column chromatography or recrystallization from ethanol . Key parameters include:
- Reaction time : 6–12 hours at reflux.
- Yields : 46–88% depending on substituents (e.g., electron-withdrawing groups reduce yields).
- Purification : Silica gel chromatography (hexane/ethyl acetate) or ethanol recrystallization.
Q. How are structural and purity analyses performed for this compound?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) , FTIR , and HRMS :
- ¹H NMR : Characteristic peaks for pyrrole protons (δ 6.2–6.8 ppm) and hydroxyl groups (δ 10–12 ppm, broad) .
- ¹³C NMR : Signals for CF₃ groups appear at ~120–125 ppm (quartet, J = 280–300 Hz) .
- FTIR : O–H stretch at 3200–3400 cm⁻¹ and C=O at 1650–1700 cm⁻¹ .
- HRMS : Theoretical vs. observed mass accuracy within ±2 ppm .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethyl-pyrrole synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions :
- Use Paal-Knorr cyclization with trifluoromethylated amines to favor pyrrole ring formation .
- Optimize solvent polarity (e.g., DMF for electron-deficient substrates) to direct cyclization.
- Monitor intermediates via HPLC-MS to identify competing pathways (e.g., dimerization) .
Q. What role does the trifluoromethyl group play in modulating electronic properties?
- Methodological Answer : The CF₃ group acts as a strong electron-withdrawing moiety , altering:
Q. How to resolve contradictions in reported melting points and yields for derivatives?
- Methodological Answer : Discrepancies arise from crystallization solvents and polymorphism :
- Example : 5-Hydroxy-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one melts at 138–141°C when recrystallized from ethanol but 132–135°C from benzene .
- Mitigation : Use differential scanning calorimetry (DSC) to validate polymorphic forms and report solvent systems explicitly .
Q. What strategies optimize purification for polar trifluoromethylated pyrroles?
- Methodological Answer :
- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for highly polar derivatives .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystal quality for X-ray diffraction .
- Yield trade-offs : High-purity (>98%) isolates may require sacrificing 10–15% yield .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
